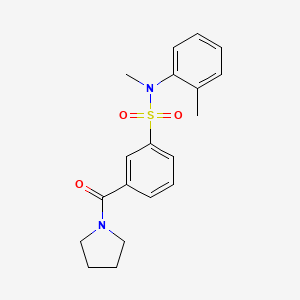
Ethyl 4-(dimethylamino)-8-fluoroquinoline-3-carboxylate
概要
説明
Ethyl 4-(dimethylamino)-8-fluoroquinoline-3-carboxylate is a synthetic organic compound that belongs to the quinoline family. This compound is characterized by the presence of a dimethylamino group at the 4-position, a fluorine atom at the 8-position, and an ethyl ester group at the 3-carboxylate position on the quinoline ring. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(dimethylamino)-8-fluoroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl or heteroaryl boronic acid with an aryl or heteroaryl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be performed at room temperature or slightly elevated temperatures.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the efficient and consistent production of the compound.
化学反応の分析
Types of Reactions
Ethyl 4-(dimethylamino)-8-fluoroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the 4-position, where the dimethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds.
科学的研究の応用
Ethyl 4-(dimethylamino)-8-fluoroquinoline-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting bacterial and viral infections.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of Ethyl 4-(dimethylamino)-8-fluoroquinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the catalytic site. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or experimental outcomes.
類似化合物との比較
Similar Compounds
Ethyl 4-(dimethylamino)benzoate: This compound is structurally similar but lacks the fluorine atom and the quinoline ring.
4-(Dimethylamino)pyridine: Another similar compound, which is used as a nucleophilic catalyst in organic synthesis.
Uniqueness
Ethyl 4-(dimethylamino)-8-fluoroquinoline-3-carboxylate is unique due to the presence of the fluorine atom at the 8-position, which can enhance its biological activity and stability. The quinoline ring also contributes to its distinct chemical properties and reactivity compared to other similar compounds.
特性
IUPAC Name |
ethyl 4-(dimethylamino)-8-fluoroquinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O2/c1-4-19-14(18)10-8-16-12-9(13(10)17(2)3)6-5-7-11(12)15/h5-8H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTMRVLFRMSYJPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C1N(C)C)C=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[4-(2-Fluorobenzoyl)piperazin-1-YL]-2-methyl-6-(piperidin-1-YL)pyrimidine](/img/structure/B4459642.png)
![N-(2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)-N'-phenylurea](/img/structure/B4459649.png)
![N-cyclohexyl-5,6-dimethylfuro[2,3-d]pyrimidin-4-amine](/img/structure/B4459661.png)
![N-[3-(cyclohexyloxy)propyl]-1-(ethanesulfonyl)piperidine-4-carboxamide](/img/structure/B4459666.png)
![2-methoxy-N-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B4459671.png)
![4-[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]-N-[3-(METHYLSULFANYL)PHENYL]PIPERAZINE-1-CARBOXAMIDE](/img/structure/B4459686.png)
![1-(ETHANESULFONYL)-N-[1-(4-METHYLPHENYL)PROPYL]PIPERIDINE-4-CARBOXAMIDE](/img/structure/B4459693.png)
![N-[(3,4-diethoxyphenyl)methyl]-1-(dimethylsulfamoyl)piperidine-4-carboxamide](/img/structure/B4459695.png)
![6-[4-(4-biphenylylcarbonyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B4459711.png)
![3-[4-(4-fluorobenzoyl)-1-piperazinyl]-6-methylpyridazine](/img/structure/B4459712.png)
![N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-5-propyl-3-isoxazolecarboxamide](/img/structure/B4459715.png)
![N-(2,4-dimethoxyphenyl)-4-[6-(1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B4459730.png)
![3-(4-methoxyphenyl)-2-methyl-7-(5-methyl-4H-1,2,4-triazol-3-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4459731.png)
